molecular formula C20H14N2O8 B4008494 3,3'-(1,3,6,8-tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)dipropanoic acid

3,3'-(1,3,6,8-tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)dipropanoic acid

Cat. No. B4008494
M. Wt: 410.3 g/mol
InChI Key: ZEZKVZVQCFLZIA-UHFFFAOYSA-N
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Description

The compound mentioned is a complex organic molecule, potentially involved in the formation of coordination complexes due to the presence of a phenanthroline moiety, which is known for its chelating ability with various metals. This structure suggests a wide range of applications in material science, catalysis, and possibly in medicinal chemistry, excluding drug usage and dosage information as per the request.

Synthesis Analysis

The synthesis of such a complex compound likely involves multiple steps, including the formation of the tetraoxo-tetrahydrobenzo[lmn]phenanthroline core followed by the attachment of the dipropanoic acid groups. The detailed synthesis procedure would require careful control of reaction conditions to ensure the correct formation of the compound's intricate structure. Xiao et al. (2017) discuss the synthesis of similar organotin carboxylates, which could provide insights into potential methodologies for synthesizing complex molecules like the one (Xiao et al., 2017).

Molecular Structure Analysis

The molecular structure of this compound, featuring a phenanthroline backbone and propanoic acid functionalities, implies a potentially rigid and planar configuration conducive to stacking interactions. This structure might facilitate intermolecular interactions, influencing its solid-state arrangement and potentially its reactivity. Studies similar to those on lanthanide complexes by Zong et al. (2015) could provide comparative insights into the structural analysis of such complex compounds (Zong et al., 2015).

Scientific Research Applications

Antitumor Activities

One significant application of this compound is in the synthesis of organotin carboxylates with notable antitumor activities. Xiao et al. (2017) synthesized organotin carboxylates based on amide carboxylic acids, including 3,3'-(1,3,6,8-tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)dipropanoic acid, and evaluated their preliminary antitumor activities against HepG2 cell lines. Their findings suggest a promising direction for developing new antitumor agents utilizing this compound's unique structure (Xiao et al., 2017).

Luminescence Properties

The compound also plays a critical role in enhancing luminescence properties when integrated into lanthanide coordination polymers. Research by Feng et al. (2019) on lanthanide coordination polymers incorporating this compound showcased enhanced luminescence over a spectral range from the visible to near-infrared (NIR) region, highlighting its utility in developing advanced luminescent materials (Feng et al., 2019).

properties

IUPAC Name

3-[13-(2-carboxyethyl)-5,7,12,14-tetraoxo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaen-6-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O8/c23-13(24)5-7-21-17(27)9-1-2-10-16-12(4-3-11(15(9)16)19(21)29)20(30)22(18(10)28)8-6-14(25)26/h1-4H,5-8H2,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZKVZVQCFLZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=CC=C4C3=C1C(=O)N(C4=O)CCC(=O)O)C(=O)N(C2=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,3'-(1,3,6,8-tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)dipropanoic acid
Reactant of Route 2
3,3'-(1,3,6,8-tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)dipropanoic acid
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3,3'-(1,3,6,8-tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)dipropanoic acid
Reactant of Route 4
3,3'-(1,3,6,8-tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)dipropanoic acid
Reactant of Route 5
3,3'-(1,3,6,8-tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)dipropanoic acid
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3,3'-(1,3,6,8-tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)dipropanoic acid

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